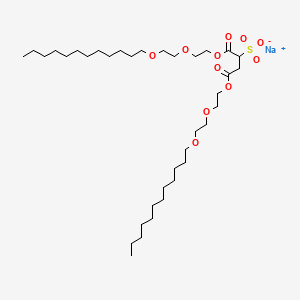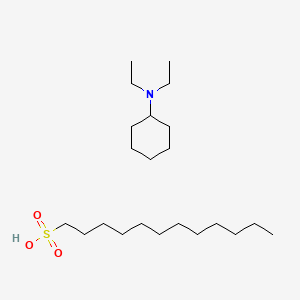
Einecs 276-179-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octopol bis DMTD involves the reaction of dimercaptothiadiazole (DMTD) with octylamine under controlled conditions. The reaction typically occurs in a solvent medium, such as toluene or xylene, at elevated temperatures ranging from 80°C to 120°C. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of Octopol bis DMTD is carried out in large reactors equipped with temperature and pressure control systems. The process involves the continuous addition of reactants and solvents, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octopol bis DMTD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Octopol bis DMTD has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized as an additive in lubricants and greases to enhance their performance and longevity.
Mechanism of Action
The mechanism of action of Octopol bis DMTD involves its ability to form a protective film on metal surfaces, thereby reducing friction and wear. The compound interacts with metal ions to form stable complexes, which prevent oxidation and corrosion. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting materials from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Dimercaptothiadiazole (DMTD): The parent compound of Octopol bis DMTD, used as a corrosion inhibitor.
Zinc dialkyldithiophosphate (ZDDP): Another anti-wear additive used in lubricants.
Molybdenum disulfide (MoS2): A solid lubricant with anti-wear properties.
Uniqueness
Octopol bis DMTD stands out due to its dual functionality as both an anti-wear additive and an antioxidant. Its ability to form stable complexes with metal ions and its effectiveness in high-temperature applications make it a preferred choice in various industrial applications.
Properties
CAS No. |
71913-10-5 |
|---|---|
Molecular Formula |
C22H47NO3S |
Molecular Weight |
405.7 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;dodecane-1-sulfonic acid |
InChI |
InChI=1S/C12H26O3S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;1-3-11(4-2)10-8-6-5-7-9-10/h2-12H2,1H3,(H,13,14,15);10H,3-9H2,1-2H3 |
InChI Key |
BRFMRWDVHYKKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)O.CCN(CC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


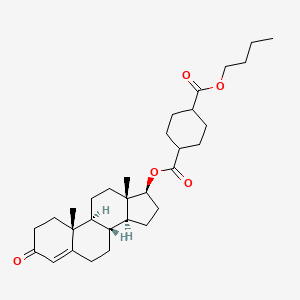
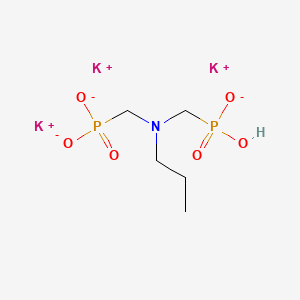
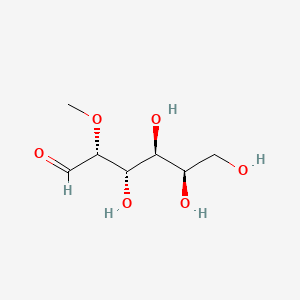
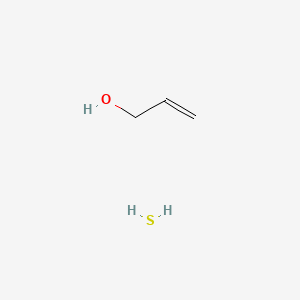
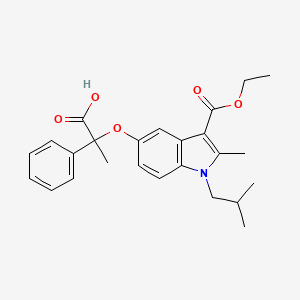
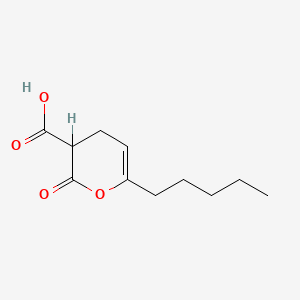
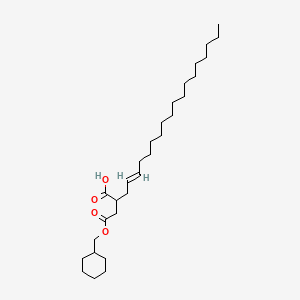
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
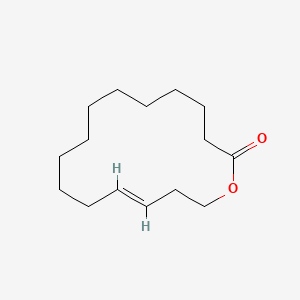
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)
